6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The presence of functional groups such as the benzyloxy group, oxo group, and carboxylic acid group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzyloxy group and the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization, distillation, and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the quinoline core.
Scientific Research Applications
6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the benzyloxy and carboxylic acid groups enhances its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid:
Oxolinic acid: A quinoline derivative with antibacterial properties, used as an inhibitor of DNA gyrases.
Uniqueness
6-Benzyloxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The benzyloxy group, in particular, enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-oxo-6-phenylmethoxy-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-16-13-8-12(22-10-11-4-2-1-3-5-11)6-7-15(13)18-9-14(16)17(20)21/h1-9H,10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZQPNHESNGXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.